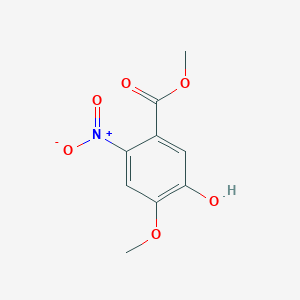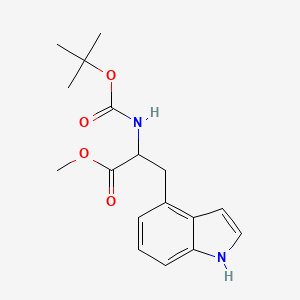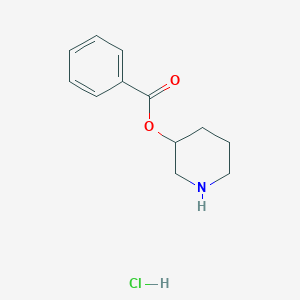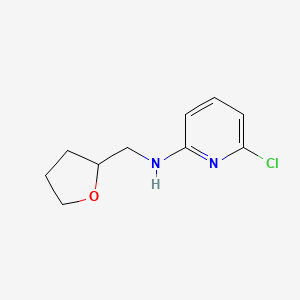
3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceutical Research: Antileishmanial Agent Development
This compound has shown promise in the development of new treatments for leishmaniasis, a neglected tropical disease. The antiparasitic properties of halogenated chalcones, which are structurally similar to this oxadiazole, suggest potential efficacy against the protozoan parasite responsible for the disease .
Organic Synthesis: Chalcone Analogues
In organic chemistry, the compound can be used to synthesize chalcone analogues. These analogues are significant due to their diverse biological activities and potential as chemotherapeutic agents .
Material Science: Nonlinear Optical Materials
The structural analogues of this compound have been studied for their potential applications in nonlinear optics. This includes the development of materials for second and third harmonic generation, which are crucial for laser technology and telecommunications .
Biochemical Research: mTOR Pathway Activation
While not directly related to 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, its analogues have been investigated for their role in activating the mTOR signaling pathway. This pathway is vital for regulating protein synthesis and cell growth, making the compound of interest in studies of muscle development and related disorders.
Diabetes and Obesity Treatment: Insulin Sensitivity Improvement
Analogues of this compound have been shown to improve glucose metabolism and insulin sensitivity. This suggests potential applications in the treatment of diabetes and obesity, where regulation of glucose levels is crucial.
Cancer Research: Therapeutic Agent Synthesis
The compound’s analogues have been explored as potential therapeutic agents in cancer research. Their ability to affect cellular metabolism and growth could lead to new treatments for various cancers.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYFYDZQYIVQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)







